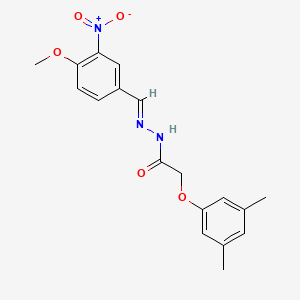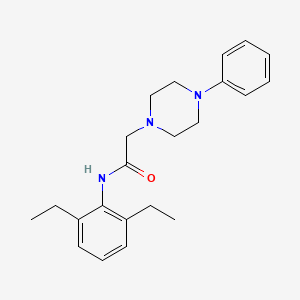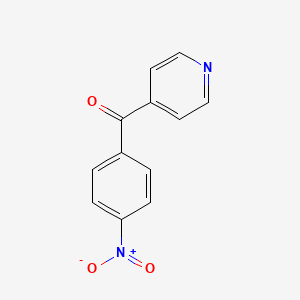![molecular formula C16H17FN4O B5580127 5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5580127.png)
5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H17FN4O and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.13863934 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Probes for A2A Adenosine Receptor
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives, including those with modifications similar to 5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl), have been utilized as molecular probes for the human A2A adenosine receptor (AR). These compounds, with their high affinity and selectivity, are used in pharmacological research to study A2A AR. Such probes are essential in understanding the receptor's role in various physiological processes and potential therapeutic applications (Kumar et al., 2011).
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. Research has indicated that certain analogs of pyrazolo[1,5-a]pyrimidin-7-amine, especially those with specific phenyl group substitutions, show potential as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of tuberculosis (Sutherland et al., 2022).
Cytotoxicity and Cancer Research
Studies have explored the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including their in vitro cytotoxic activity against various cancer cell lines. These compounds show potential in cancer research, particularly for their ability to inhibit the growth of cancerous cells, making them valuable in the development of new anticancer drugs (Hassan et al., 2014; Hassan et al., 2015).
Anti-Inflammatory and Anti-Cancer Activities
Pyrazolo[1,5-a]pyrimidine analogs have been synthesized with a focus on their anti-inflammatory and anti-cancer properties. Research in this area contributes to the development of new therapeutic agents that can effectively treat inflammation and cancer (Kaping et al., 2016).
Antagonists for Human A3 Adenosine Receptor
In the quest for improved receptor-ligand recognition, pyrazolo[4,3-d]pyrimidine derivatives have been structurally refined to become potent and selective antagonists for the human A3 adenosine receptor. Such advancements are significant in therapeutic applications where modulation of the A3 receptor is required (Squarcialupi et al., 2016).
Antibacterial Applications
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity. This research is essential in addressing the growing concern of bacterial resistance to existing antibiotics and the need for new antibacterial agents (Rahmouni et al., 2014).
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-11(10-22-2)19-16-9-14(12-5-3-4-6-13(12)17)20-15-7-8-18-21(15)16/h3-9,11,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUZSWYWFDYZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=CC(=NC2=CC=NN21)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5580062.png)

![3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B5580071.png)
![cis-3a-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5580083.png)
![1-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B5580087.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-4(1H)-quinolinone hydrochloride](/img/structure/B5580099.png)
![4-(5-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5580105.png)
![2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5580110.png)

![7-(5-fluoro-3,8-dimethylquinolin-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580139.png)
